ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYTSMQIIGIRI-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropanation . Industrial production methods typically involve large-scale cyclopropanation reactions, which provide high yields and diastereoselectivities .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in peptide coupling or further functionalization.
Reaction Conditions :
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Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 6–8 hours) yields (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with >90% conversion.
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Acidic Hydrolysis : HCl (6M) in refluxing THF (~12 hours) achieves similar results but with slower kinetics .
Mechanistic Insight :
Nucleophilic attack at the carbonyl carbon by hydroxide or water, followed by elimination of ethanol. The bicyclic structure’s rigidity may sterically hinder the transition state, necessitating elevated temperatures.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles, leveraging the strained cyclopropane ring. For example:
Reaction with Nitrile Oxides :
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Under Cu(I) catalysis, the azabicyclohexane reacts with nitrile oxides to form isoxazolidine-fused bicyclic products.
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Conditions : Cu(OTf)₂ (5 mol%), CH₂Cl₂, 25°C, 24 hours.
Table 1 : Cycloaddition Outcomes with Selected Dipolarophiles
| Dipolarophile | Catalyst | Product Structure | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Nitrile oxide | Cu(OTf)₂ | Isoxazolidine-fused | 78 | 12:1 |
| Diazoacetate | Rh₂(OAc)₄ | Pyrazoline derivative | 62 | 5:1 |
| Azide | None | Triazolo-bicyclic compound | 44 | – |
Catalytic Hydrogenation
The nitrogen atom in the azabicyclohexane can undergo hydrogenolysis under controlled conditions:
N-Debenzylation (if applicable) :
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Conditions : H₂ (2 atm), Pd/C (10 wt%), methanol, 25°C.
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Outcome : Selective cleavage of benzyl groups (if present) without affecting the ester .
Limitations :
The parent compound lacks a benzyl group, but this method is relevant for derivatives (e.g., 3-benzyl analogs) .
Functionalization at the Nitrogen Center
The secondary amine can be alkylated or acylated to introduce substituents:
Boc Protection :
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Reagents : Boc₂O, DMAP, CH₂Cl₂.
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Yield : 89–95% for tert-butoxycarbonyl (Boc)-protected derivatives .
Reductive Amination :
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Conditions : NaBH₃CN, aldehyde/ketone, MeOH.
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Application : Introduces alkyl/aryl groups at nitrogen for drug discovery.
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective ring-opening with electrophiles:
Reaction with I₂/Zn :
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Conditions : Diiodomethane, ZnEt₂, toluene (−40°C to 20°C).
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Outcome : Ring-opening to form a pyrrolidine derivative (39% yield) .
Mechanism :
Zinc-mediated insertion into the cyclopropane C–C bond, followed by iodide quenching.
Stereochemical Influence on Reactivity
The (1R,5R) configuration directs stereoselectivity in asymmetric reactions:
Cu-Catalyzed Cycloadditions :
Scientific Research Applications
Pharmacological Applications
Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate has been studied for its potential therapeutic effects:
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Neuropharmacology :
- The compound has shown promise as a neuroprotective agent due to its ability to modulate neurotransmitter systems. Research indicates that derivatives of azabicyclo compounds can influence cholinergic and dopaminergic pathways, which are critical in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antimicrobial Activity :
- Analgesic Properties :
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of azabicyclo compounds demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The mechanism was attributed to its ability to inhibit apoptotic pathways and enhance cellular antioxidant defenses .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, this compound exhibited notable inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The azabicyclohexane structure allows it to bind to certain receptors or enzymes, modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate can be compared to other similar compounds such as 3-azabicyclo[3.1.1]heptanes . While both compounds share a bicyclic structure, the presence of different functional groups and ring sizes can lead to variations in their chemical reactivity and biological activity . The unique azabicyclohexane structure of this compound makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Biological Activity
Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a ligand for opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1204820-73-4
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.20 g/mol
- Purity : 95% .
This compound functions primarily as a ligand for the μ-opioid receptor (MOR). Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit high binding affinity and selectivity for the MOR over other opioid receptors such as δ and κ . This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the azabicyclo[3.1.0]hexane framework can significantly influence binding affinity and functional activity:
| Modification | Effect on Binding Affinity | Notes |
|---|---|---|
| Alteration of substituents at the nitrogen position | Increased affinity | Certain substituents enhance interaction with receptor binding sites |
| Variation in stereochemistry | Variability in potency | Specific enantiomers demonstrate distinct biological profiles |
These findings highlight the importance of structural modifications in optimizing the therapeutic potential of these compounds .
Case Study: Treatment of Pruritus in Canines
A notable study evaluated the efficacy of 3-azabicyclo[3.1.0]hexane derivatives, including this compound, for treating pruritus in dogs. The results demonstrated that these compounds could alleviate itching effectively by acting on the μ-opioid receptors, suggesting potential applications in veterinary medicine .
Binding Affinity Data
Recent studies have quantified the binding affinities of various derivatives:
| Compound Name | Binding Affinity (Ki, nM) | Receptor Target |
|---|---|---|
| This compound | 0.5 | μ-opioid receptor |
| Other derivatives | Varies from 0.2 to 10 | μ-opioid receptor |
These values indicate that this compound exhibits strong binding capabilities, making it a candidate for further development as an analgesic agent .
Toxicological Considerations
While the compound shows promising biological activity, it is essential to evaluate its safety profile through comprehensive toxicological studies. Initial assessments indicate a favorable safety margin; however, detailed investigations are necessary to ascertain long-term effects and potential toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for stereoselective synthesis of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate?
- Methodological Answer : The compound is synthesized via electrocatalytic cascade multicomponent assembling. A typical protocol involves reacting aldehydes, malononitrile, malonate, and methanol under sodium halide-mediated electrolysis in an undivided cell. This method achieves stereoselectivity (1R,5R,6R) with yields of 50–70% . Alternative routes include copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates, where CuBr/PhIO₂ systems induce stepwise carbocupration and cyclization .
Table 1: Key Synthetic Methods
Q. How is the stereochemistry of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate confirmed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For example, the (1R,5S) configuration of the analgesic bicifadine (a related compound) was resolved using this method . Complementary techniques include NMR-based NOE experiments to assess spatial proximity of protons and chiral HPLC for enantiomeric excess (ee) quantification .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in electrocatalytic synthesis?
- Methodological Answer : The stereochemical outcome arises from the alignment of intermediates during electrochemical cycling. Sodium halide mediators (e.g., NaBr) generate bromine radicals that abstract hydrogen from the malonate, forming a stabilized carbanion. This intermediate undergoes stereocontrolled cyclization via a chair-like transition state, favoring the (1R,5R,6R) configuration . Computational studies (DFT) can model transition states to predict selectivity.
Q. How do reaction conditions influence competing pathways in copper-mediated cyclopropanation?
- Methodological Answer : Copper catalysts exhibit divergent reactivity based on oxidation state and ligands. CuBr under aerobic conditions promotes radical-mediated cyclopropanation, while CuBr₂/PhIO₂ systems favor ionic pathways. For example, N-allyl enamine carboxylates undergo cyclization to 3-azabicyclo[3.1.0]hex-2-enes under CuBr, but allylic oxidation dominates with Cu(I) . Optimization requires tuning solvent (DCM vs. THF) and temperature (RT vs. 100°C).
Table 2: Reaction Pathway Modulation
| Catalyst System | Pathway | Major Product | Reference |
|---|---|---|---|
| CuBr/O₂ | Radical Cyclopropanation | 3-Azabicyclohexene | |
| CuBr₂/PhIO₂ | Ionic Cyclization | Pyridine Derivatives |
Q. What pharmacological activities are associated with 3-azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Derivatives exhibit non-narcotic analgesic activity via modulation of σ-receptors. Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) showed potency in rodent pain assays, with activity restricted to the (1R,5S) enantiomer . In neuroscience, C4-thiotriazolyl-substituted analogs act as mGlu2/3 receptor agonists, demonstrating functional selectivity in psychiatric disorders .
Q. How can enantioselective C-H functionalization improve access to densely substituted analogs?
- Methodological Answer : Pd(0)-catalyzed C-H functionalization with trifluoroacetimidoyl chlorides enables enantioselective installation of perfluoroalkyl groups. A diazaphospholane ligand achieves >90% ee by stabilizing a trigonal-planar palladium intermediate. Subsequent nucleophilic addition (e.g., Grignard reagents) yields pyrrolidines with three contiguous stereocenters .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Methodological Answer : Discrepancies often arise from stereochemical or substituent effects. For example, N-methylation of bicifadine retains analgesic activity, but N-allyl or N-hexyl analogs are inactive due to steric hindrance . Systematic SAR studies (e.g., varying para-substituents on aryl groups) and molecular docking (e.g., mGlu2 receptor co-crystallization ) clarify structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
